N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide
Description
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide is a sulfonamide-derived acetamide compound characterized by a pyrimidine ring linked via a sulfamoyl group to a phenylacetamide backbone. The o-tolyloxy moiety (2-methylphenoxy group) attached to the acetamide distinguishes it from simpler sulfonamide derivatives.
Synthesis routes for analogous compounds involve alkylation of thiopyrimidines with chloroacetamides under basic conditions, as described in methods for 2-[(pyrimidinyl)thio]-N-acetamides . The presence of the pyrimidine ring and sulfamoyl group may enhance hydrogen-bonding interactions, influencing crystallinity and solubility .
Properties
Molecular Formula |
C19H18N4O4S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H18N4O4S/c1-14-5-2-3-6-17(14)27-13-18(24)22-15-7-9-16(10-8-15)28(25,26)23-19-20-11-4-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23) |
InChI Key |
YMQUVXMZUFZIES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide
Sulfonamide Formation: Core Assembly
The synthesis begins with constructing the 4-(pyrimidin-2-ylsulfamoyl)aniline intermediate. This step typically involves reacting 4-aminobenzenesulfonyl chloride with 2-aminopyrimidine under basic conditions. As demonstrated in patent US8026237B2, sulfonamide bonds are formed via nucleophilic substitution, where the amine group of pyrimidine attacks the electrophilic sulfur in the sulfonyl chloride.
Reaction Conditions :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts.
- Temperature : 0–25°C to minimize side reactions.
Mechanistic Insight :
$$
\text{Ar-SO}2\text{Cl} + \text{H}2\text{N-Pyrimidine} \xrightarrow{\text{Base}} \text{Ar-SO}_2\text{-NH-Pyrimidine} + \text{HCl}
$$
The reaction proceeds quantitatively at low temperatures, yielding 85–90% crude product, which is purified via silica gel chromatography.
Acetamide Coupling: Side-Chain Installation
The second critical step involves coupling 2-(o-tolyloxy)acetic acid with the sulfonamide intermediate. Two predominant methodologies exist:
Acid Chloride-Mediated Coupling
- Activation : Convert 2-(o-tolyloxy)acetic acid to its acid chloride using thionyl chloride (SOCl$$2$$) or oxalyl chloride[(ClCO)$$2$$O].
- Coupling : React the acid chloride with 4-(pyrimidin-2-ylsulfamoyl)aniline in DCM/THF with TEA.
Yield : 75–80% after column chromatography.
Carbodiimide-Based Coupling
As described in WO2011143360A2, carboxylate activation via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) offers a milder alternative:
$$
\text{R-COOH} + \text{EDCl/HOBt} \rightarrow \text{R-CO-OBt} \xrightarrow{\text{Amine}} \text{R-CONH-Ar} + \text{HOBt}
$$
Advantages :
Conditions :
Reaction Optimization and Challenges
Solvent and pH Effects
The choice of solvent profoundly impacts yields:
- Polar aprotic solvents (e.g., DMF) enhance carbodiimide-mediated couplings but complicate purification.
- Low-polarity solvents (e.g., DCM) favor acid chloride reactions but require anhydrous conditions.
pH Control : Sulfonamide formation necessitates mildly basic conditions (pH 8–9) to deprotonate the pyrimidine amine without hydrolyzing the sulfonyl chloride.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the inhibition of prostaglandin synthesis and the modulation of inflammatory mediators .
Comparison with Similar Compounds
N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-(o-tolyloxy)acetamide (CAS 328027-12-9)
- Structural Differences :
- The pyrimidine ring is substituted with 4,6-dimethyl groups, increasing steric bulk and lipophilicity compared to the unsubstituted pyrimidin-2-yl group in the target compound.
- Molecular Formula: C₂₁H₂₂N₄O₄S vs. C₁₉H₁₈N₄O₄S (target compound).
- Properties :
N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (CAS 735321-15-0)
- Structural Differences: Features a 2,6-dimethylpyrimidin-4-yl group and a 4-propanoylphenoxy side chain. Molecular Formula: C₂₃H₂₄N₄O₅S.
- The dimethylpyrimidine substitution may stabilize π-π stacking in crystal lattices, as observed in hydrogen-bonding patterns of related sulfonamides .
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 686771-47-1)
- Structural Differences: Replaces the pyrimidine ring with a thieno[3,2-d]pyrimidinone core and adds a trifluoromethoxy group. Molecular Formula: C₂₃H₂₁F₃N₄O₃S₂.
- The thienopyrimidinone core may confer distinct kinase inhibition profiles compared to pyrimidine-based analogs .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
Pharmacological Considerations
- Substitutions on the pyrimidine ring (e.g., methyl groups in CAS 328027-12-9) may improve target selectivity but reduce solubility, necessitating formulation optimizations .
- The trifluoromethoxy group in CAS 686771-47-1 highlights the role of electronegative substituents in enhancing drug-like properties .
Biological Activity
N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H18N4O3S
- CAS Number : [To be determined]
This compound exhibits its biological activity primarily through inhibition of specific enzymes and receptors involved in disease processes. The pyrimidine moiety is known to interact with various biological targets, leading to significant pharmacological effects.
1. Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Antibacterial | [Data needed] |
| Control (Standard Antibiotic) | Antibacterial | 0.5 |
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through various assays. For example, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | [Data needed] |
3. Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines indicate that this compound may possess anti-cancer properties. The following table summarizes the cytotoxic effects observed:
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| MCF-7 (Breast) | 10 | 75 |
| HeLa (Cervical) | 10 | 60 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. Modifications to the pyrimidine and phenyl rings may enhance potency or selectivity for specific biological targets.
- Pyrimidine Substitution : Variations in the substituents on the pyrimidine ring significantly affect the compound's interaction with target enzymes.
- Phenyl Ring Modifications : Altering substituents on the phenyl ring can modulate binding affinity and selectivity.
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Case Study 1 : A study on a related sulfonamide derivative demonstrated effective inhibition of bacterial growth in vitro, suggesting a similar mechanism may be applicable to this compound.
- Case Study 2 : In vivo studies indicated that compounds with similar structural motifs exhibited anti-inflammatory effects, warranting further exploration into this compound's anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
